molecular formula C₁₉H₁₅D₃N₄O₂ B1161923 Pimobendan-d3

Pimobendan-d3

Número de catálogo: B1161923
Peso molecular: 337.39
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Pimobendan-d3, also known as this compound, is a useful research compound. Its molecular formula is C₁₉H₁₅D₃N₄O₂ and its molecular weight is 337.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Cardiac Function Studies

Pimobendan-d3 is utilized in various studies to evaluate its effects on cardiac function in both canine and feline models. Research has shown that it can improve quality of life and prolong survival in dogs with CHF due to mitral valve disease. In a prospective study involving dogs with Stage B2 myxomatous mitral valve disease (MMVD), treatment with pimobendan resulted in significant reductions in heart size, indicating its efficacy in managing preclinical heart disease .

Pharmacokinetics and Metabolism

The pharmacokinetics of this compound, similar to its parent compound, involve rapid absorption and metabolism into an active metabolite, desmethylpimobendan. Studies have demonstrated that the bioavailability of pimobendan is approximately 60-65%, and it is highly protein-bound (90-95%) in circulation . Research using this compound can help elucidate the metabolic pathways and interactions with other drugs, especially in patients with altered protein levels.

Echocardiographic Studies

This compound is employed in echocardiographic studies to assess changes in cardiac dimensions and function over time. For instance, the second EPIC study highlighted that dogs treated with pimobendan showed a decrease in left ventricular internal diameter compared to placebo groups, suggesting improved cardiac function . This application is crucial for understanding how pimobendan influences heart remodeling and function.

Clinical Trials

This compound has been used in clinical trials to evaluate its efficacy across different populations of animals suffering from various forms of heart disease. Notably, a double-blind study involving cats with hypertrophic cardiomyopathy (HCM) found no significant benefit from pimobendan treatment over 180 days; however, this underscores the need for further research into its effectiveness across different species and conditions .

Table 1: Summary of Key Studies Involving this compound

Study TitlePopulationTreatmentKey Findings
Effects of Pimobendan in Cats with HCMCats with HCM & CHFPimobendan vs PlaceboNo significant benefit over 180 days; success rates similar between groups
EPIC Study on MMVDDogs with Stage B2 MMVDPimobendan vs PlaceboSignificant reduction in heart size; improved outcomes observed
Pharmacokinetics StudyVarious speciesThis compoundRapid absorption; high protein binding; metabolized by liver

Table 2: Pharmacokinetic Properties of Pimobendan

PropertyValue
Bioavailability60-65%
Half-life (Pimobendan)0.4 hours
Half-life (Desmethylpimobendan)2 hours
Protein Binding90-95%

Case Study 1: Canine Heart Failure Management

In a clinical setting, a cohort of dogs diagnosed with CHF due to MMVD was treated with pimobendan. The results indicated a marked improvement in clinical signs and echocardiographic parameters within one month of treatment. The reduction in heart size correlated with enhanced exercise tolerance and overall quality of life.

Case Study 2: Feline Hypertrophic Cardiomyopathy

A study involving cats suffering from HCM assessed the impact of pimobendan on their condition. Despite initial hypotheses suggesting potential benefits, the results revealed no significant difference in outcomes compared to placebo controls, prompting further investigation into dosage and administration protocols.

Propiedades

Fórmula molecular

C₁₉H₁₅D₃N₄O₂

Peso molecular

337.39

Sinónimos

4,5-Dihydro-6-[2-(4-methoxyphenyl)-1H-benzimidazol-6-yl]-5-methyl- 3(2H)-pyridazinone-d3;  4,5Dihydro-6-[2-(4-methoxyphenyl)-1H-benzimidazol-5-yl]-5-methyl-3(2H)-pyridazinone;  Acardi-d3;  Pimobendan-d3; UD-CG 115-d3;  UD-CG 115BS-d3;  Vetmedin-d3;  dl-Pim

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.